Brevinin-1SE is typically isolated from the skin secretions of amphibians, particularly frogs belonging to the genus Rana. The genetic encoding for this peptide is often identified through cDNA sequencing techniques from the skin transcriptome of these amphibians. For instance, similar peptides have been sourced from species like Hyla japonica and Rana rugulosa .
Brevinin-1SE belongs to the class of antimicrobial peptides known as defensins. These peptides are characterized by their cationic nature and amphipathic structure, which allow them to disrupt microbial membranes effectively. The brevinin family is distinguished by specific amino acid sequences and structural features that contribute to their biological functions .
The synthesis of Brevinin-1SE can be accomplished through solid-phase peptide synthesis techniques. This involves using a resin to which amino acids are sequentially added in a stepwise manner. A common method involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, where protecting groups are removed at each step to allow for the coupling of the next amino acid .
After synthesis, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (HPLC). This process separates the desired peptide based on its hydrophobicity. The purity of the final product is confirmed using mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .
Brevinin-1SE has a characteristic amphipathic structure that allows it to interact with lipid membranes effectively. The exact sequence and structural conformation can be crucial for its function; typically, these peptides contain a series of hydrophobic and hydrophilic residues that facilitate membrane disruption.
The molecular formula and specific structural data for Brevinin-1SE can vary depending on its source and modifications during synthesis. For example, Brevinin-1E has been characterized with a sequence such as FLPLLAGLAANFLPKIFCKITRKC, demonstrating typical features found in brevinins .
Brevinin-1SE exhibits several chemical reactions pertinent to its biological activity. One significant reaction is its interaction with lipopolysaccharides, where it binds to these molecules and neutralizes their inflammatory potential. This interaction can involve conformational changes in both the peptide and the lipopolysaccharide.
The binding affinity and kinetics can be studied using surface plasmon resonance imaging (SPRi), allowing researchers to quantify how Brevinin-1SE interacts with target molecules in real time . Additionally, circular dichroism spectroscopy can be employed to assess conformational changes upon binding.
The mechanism by which Brevinin-1SE exerts its antimicrobial effects involves membrane disruption. The cationic nature of the peptide allows it to bind to negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis.
Studies have shown that Brevinin-1SE can significantly reduce bacterial viability at micromolar concentrations, indicating its potent antimicrobial activity . Furthermore, it has been observed that this peptide can modulate immune responses by inhibiting pro-inflammatory cytokine production in response to bacterial components.
Brevinin-1SE is typically a small peptide with a molecular weight ranging from 2,000 to 3,000 Daltons. It is soluble in aqueous environments but may require specific conditions (such as pH adjustments) for optimal stability.
The peptide's stability can be influenced by factors such as temperature, ionic strength, and pH levels. For example, studies indicate that Brevinin-1SE retains activity across a range of temperatures but may degrade under extreme conditions .
Brevinin-1SE holds promise as a therapeutic agent due to its antimicrobial properties. It has potential applications in developing new antibiotics against resistant strains of bacteria. Additionally, its ability to modulate immune responses could be harnessed in treating inflammatory diseases or enhancing vaccine efficacy.
Research continues into optimizing the synthesis and modification of Brevinin-1SE analogs to improve efficacy and reduce potential toxicity while maintaining or enhancing its beneficial properties .
Brevinin-1SE represents a critical component of amphibian innate immunity, serving as a first-line defense molecule against microbial invasion. This peptide belongs to the extensively studied Brevinin superfamily, which constitutes one of the most ubiquitous classes of antimicrobial peptides (AMPs) in ranid frogs. With antibiotic resistance emerging as a global health crisis, AMPs like Brevinin-1SE have garnered significant scientific interest due to their broad-spectrum antimicrobial activities and unique mechanisms of action that differ fundamentally from conventional antibiotics. Frog skin-derived peptides demonstrate rapid microbicidal action, often killing target microorganisms within minutes compared to days required by traditional antibiotics, positioning them as promising templates for novel therapeutic development [6] [9]. As a naturally occurring defense molecule, Brevinin-1SE exemplifies the sophisticated chemical arsenals that amphibians have evolved to survive microbially challenging environments while providing valuable insights into alternative antimicrobial strategies for human medicine.
Brevinin-1SE functions as an integral element of the integumentary defense system in the endangered dusky gopher frog (Rana sevosa). Synthesized within dermal granular glands and released into skin secretions upon adrenergic stimulation or stress, this peptide contributes to a sophisticated chemical barrier against environmental pathogens [6] [10]. The frog skin ecosystem represents a complex immunological interface where physical barriers (stratified epithelium), chemical defenses (AMPs), and microbiological components (commensal communities) collaborate to prevent infections [10]. Within this framework, Brevinin-1SE exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Escherichia coli K12 and Micrococcus luteus NCTC 2665 [2].
The peptide demonstrates a bimodal mechanism of action that extends beyond direct microbial killing. Primarily, Brevinin-1SE disrupts bacterial membranes through electrostatic interactions between its cationic residues and anionic phospholipids in microbial membranes. This facilitates membrane permeabilization via carpet-like or toroidal pore mechanisms, ultimately causing cell lysis [1] [8]. Additionally, Brevinin-1SE exhibits immunomodulatory functions, including the induction of histamine release from mast cells, which contributes to inflammatory responses at infection sites [2] [6]. This histamine-releasing capacity was demonstrated in rat peritoneal mast cells, where the peptide stimulated significant degranulation, suggesting a potential role in amplifying host defense through recruitment of immune cells to sites of microbial invasion [6]. This dual functionality—direct microbicidal activity and immune modulation—exemplifies the multifunctional nature of amphibian host defense peptides.
Environmental stressors significantly influence Brevinin-1SE regulation in ways that optimize amphibian survival. Research on the closely related Brevinin-1SY in wood frogs (Rana sylvatica) demonstrated that expression levels increase substantially in response to dehydration, anoxia, and freezing conditions [3]. This stress-responsive upregulation correlates with enhanced antimicrobial activity in skin secretions, suggesting an adaptive mechanism to bolster defense during physiologically challenging periods when immune vulnerability might otherwise increase. Such environmental modulation highlights the dynamic relationship between amphibian physiology and peptide-based immunity in countering pathogens under fluctuating ecological conditions [3].
Table 1: Functional Characteristics of Brevinin-1SE and Related Peptides
Peptide | Source Species | Amino Acid Sequence | Key Activities | Target Microorganisms |
---|---|---|---|---|
Brevinin-1SE | Rana sevosa (Dusky gopher frog) | FLPLVRGAAKLIPSVVCAISKRC | Antibacterial, Histamine release | E. coli, M. luteus |
Brevinin-1SY | Rana sylvatica (Wood frog) | Not fully characterized | Stress-responsive antimicrobial activity | E. coli, P. sulcatum |
Brevinin-1GHd | Hoplobatrachus rugulosus | FLGALFKVASKLVPAAICSISKKC | LPS-neutralizing, Anti-inflammatory | Broad-spectrum bacteria |
Brevinin-1BW | Pelophylax nigromaculatus | FLPLLAGLAASFLPTIFCKISRKC | Anti-Gram-positive, Biofilm inhibition | S. aureus, E. faecalis |
Brevinin-1pl | Rana pipiens (Northern leopard frog) | Not fully characterized | Membrane disruption, DNA binding | Drug-resistant E. coli |
Brevinin-1SE belongs to the Brevinin-1 subfamily, which is phylogenetically distinct from the Brevinin-2 peptides based on structural characteristics and genetic organization. Taxonomically, Brevinin-1 peptides are predominantly expressed in frogs of the family Ranidae, with specific isoforms showing species-specific conservation patterns. The Brevinin superfamily represents one of at least 14 antimicrobial peptide families identified in ranid frogs, alongside Temporins, Esculentins, Ranalexins, and others [1]. Brevinin-1SE derives specifically from Rana sevosa (often synonymized with Lithobates sevosus), the dusky gopher frog, which aligns with the nomenclature convention designating the "SE" suffix to indicate its species origin [2] [6].
The genetic architecture of Brevinin-1 peptides follows a conserved biosynthetic template comprising three key domains: an N-terminal signal peptide, an acidic spacer domain rich in aspartic and glutamic acid residues, and the mature antimicrobial peptide sequence at the C-terminus [1] [7]. This precursor organization has been evolutionarily conserved across amphibian AMP families, with the intervening acidic spacer potentially serving to neutralize the toxicity of the mature peptide during intracellular processing and storage [1]. The mature Brevinin-1SE peptide consists of 23 amino acid residues (FLPLVRGAAKLIPSVVCAISKRC) and exhibits the hallmark features of the Brevinin-1 family: a linear, cationic structure with moderate amphipathicity and a C-terminal cyclic domain termed the "Rana box" formed by a disulfide bridge between conserved cysteine residues (Cys¹⁸ and Cys²³ in Brevinin-1SE) [2] [8].
Phylogenetic analyses reveal that Brevinin peptides from closely related frog species cluster together, suggesting that gene duplication events following speciation have driven diversification within the Brevinin superfamily [1] [7]. This phylogenetic pattern supports the hypothesis of recent evolutionary radiation within Ranidae, wherein species-specific peptide isoforms have emerged to address distinct pathogenic challenges across ecological niches. Despite this diversification, certain residues remain remarkably conserved across taxa—particularly Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴ in Brevinin-1 peptides—indicating strong selective pressure maintaining these structural features essential for biological activity [1] [8].
The discovery of Brevinin-1SE occurred within the broader context of amphibian peptidomics research that intensified following the landmark identification of magainins from Xenopus laevis in the 1980s [1] [9]. Initial characterization of this peptide emerged from studies on the skin secretions of the dusky gopher frog conducted in the early 2000s, with its full sequence reported in peer-reviewed literature and subsequently cataloged in specialized databases like the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) under the identifier CAMPSQ88 [2]. The nomenclature "Brevinin-1SE" follows the standardized convention established for amphibian skin peptides: "Brevinin" denotes its membership in the Brevinin superfamily; "1" specifies the subfamily; "S" represents the species (sevosa); and "E" designates the isoform [2] [7]. This systematic approach facilitates comparative analysis across the rapidly expanding inventory of amphibian AMPs.
The structural elucidation of Brevinin-1SE employed a multidisciplinary approach combining reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide separation, mass spectrometry for molecular weight determination (observed m/z: 2485.1 Da), and Edman degradation for sequence confirmation [2] [6]. Subsequent functional characterization validated its antimicrobial properties through standardized disk diffusion and broth microdilution assays against reference bacterial strains [2]. This methodological framework mirrors the approaches used in identifying other Brevinin family members, beginning with the original Brevinin-1 and Brevinin-2 peptides isolated from Rana brevipoda porsa in 1992 [1]. Since that foundational discovery, over 350 distinct Brevinin peptides have been documented, with Brevinin-1SE representing one of many isoforms contributing to the remarkable structural and functional diversity within this peptide superfamily [1] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5